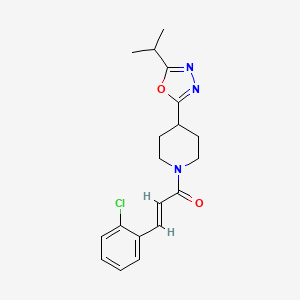

(E)-3-(2-chlorophenyl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Description

The compound (E)-3-(2-chlorophenyl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one features an α,β-unsaturated ketone (enone) backbone with a 2-chlorophenyl substituent at the β-position and a piperidine-linked 5-isopropyl-1,3,4-oxadiazole moiety at the α-position. The (E)-configuration ensures planar geometry, optimizing conjugation for electronic stability. This structure is characteristic of bioactive molecules, where the enone system and heterocyclic rings often confer pharmacological activity .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O2/c1-13(2)18-21-22-19(25-18)15-9-11-23(12-10-15)17(24)8-7-14-5-3-4-6-16(14)20/h3-8,13,15H,9-12H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWQXIQCGYAKOI-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one, also known by its CAS number 1211993-77-9, is a compound that incorporates a 1,3,4-oxadiazole moiety. This class of compounds has garnered attention for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 359.8 g/mol. It features a chlorophenyl group and a piperidine derivative linked to an oxadiazole ring, which is significant for its biological interactions.

Research indicates that 1,3,4-oxadiazole derivatives can exhibit multiple mechanisms of action against cancer cells. These include:

- Inhibition of Enzymatic Activity : Compounds containing the oxadiazole ring have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Induction of Apoptosis : Studies have demonstrated that these compounds can increase the expression levels of pro-apoptotic factors like p53 and activate caspase pathways in cancer cells .

Biological Activity Data

The following table summarizes the biological activity data available for this compound based on available literature:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via p53 |

| A549 | 0.12 - 2.78 | Inhibition of cell proliferation |

| A375 | Similar to Tamoxifen | Apoptotic pathway activation |

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of various oxadiazole derivatives, including our compound of interest. The results indicated that it exhibited significant cytotoxic effects against the MCF-7 breast cancer cell line with an IC50 value comparable to Tamoxifen . The study employed Western blot analysis to confirm the activation of apoptotic pathways through increased p53 expression.

Study 2: Molecular Docking Studies

Molecular docking studies revealed strong hydrophobic interactions between the oxadiazole derivatives and target proteins involved in cancer progression. The compound demonstrated binding affinities that suggest its potential as a lead compound for further drug development .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which incorporates a piperidine ring and an oxadiazole moiety. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (E)-3-(2-chlorophenyl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Anticancer Properties

Research has also highlighted the potential anticancer applications of this compound. The incorporation of the oxadiazole ring is believed to enhance the cytotoxicity against cancer cell lines. A study demonstrated that similar compounds induced apoptosis in cancer cells through the activation of specific signaling pathways .

Neuroprotective Effects

The piperidine component has been linked to neuroprotective effects, making the compound a candidate for treating neurodegenerative diseases. Preliminary findings suggest that it may help in mitigating the effects of oxidative stress in neuronal cells, thereby offering therapeutic potential for conditions like Alzheimer's disease .

Development of Drug Candidates

The synthesis of this compound has been explored for its formulation into drug candidates targeting metabolic disorders and central nervous system diseases. Its ability to interact with specific biological targets makes it a valuable compound for further development .

Case Study 1: Antimicrobial Efficacy

A study published in the Oriental Journal of Chemistry evaluated new derivatives of oxadiazoles for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against S. aureus and E. coli .

Case Study 2: Anticancer Activity

In another investigation reported in RSC Advances, derivatives containing oxadiazole rings were tested for their anticancer properties. The study concluded that these compounds could effectively induce apoptosis in various cancer cell lines through mitochondrial pathways .

Comparison with Similar Compounds

Core Enone Backbone and Substitution Patterns

The enone motif is shared across analogues but differs in substituents:

- : (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one replaces the oxadiazole with a phthalazine and diaminopyrimidine group. The 2,3-dimethoxyphenyl group enhances electron-donating effects, contrasting with the electron-withdrawing 2-chlorophenyl in the target compound .

- : (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) introduces a diazenyl-pyrrolidine group, which may alter redox properties compared to the oxadiazole-piperidine system .

Heterocyclic Moieties

- Oxadiazole vs.

- Furan vs.

Aromatic Substituents

- Chlorophenyl Position : The 2-chlorophenyl group in the target compound induces steric hindrance and ortho-directed electronic effects, unlike the 4-chlorophenyl in , which offers para-directed reactivity .

Data Tables: Comparative Analysis

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step pathways, including:

- Step 1: Formation of the piperidine-oxadiazole core via cyclization reactions.

- Step 2: Introduction of the 2-chlorophenyl group via coupling reactions (e.g., Heck coupling for the α,β-unsaturated ketone).

- Step 3: Final purification using column chromatography or recrystallization.

Key Reaction Conditions:

| Parameter | Optimization Strategy | Impact on Yield/Purity |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) for cyclization; toluene for coupling steps | Enhances reaction efficiency |

| Temperature | Microwave-assisted synthesis (100–120°C) reduces reaction time by 30–50% | Minimizes side-product formation |

| Catalysts | Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling steps | Critical for stereoselectivity (E-configuration) |

Q. Which analytical techniques are most effective for structural characterization?

Methodological Answer:

- X-ray Crystallography: Resolves stereochemistry and confirms the (E)-configuration of the α,β-unsaturated ketone .

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assigns proton environments (e.g., coupling constants confirm E-geometry: J = 12–16 Hz for trans-vinylic protons) .

- 2D NMR (COSY, NOESY): Maps spatial interactions between the chlorophenyl and oxadiazole groups .

- Dihedral Angle Analysis (XRD): Quantifies ring plane orientations (e.g., 15–25° between piperidine and oxadiazole rings), influencing biological target interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Functional Group Variation:

- Replace the 5-isopropyl group on the oxadiazole with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding .

- Modify the 2-chlorophenyl moiety with electron-withdrawing groups (e.g., nitro) to evaluate electronic effects on reactivity .

- Biological Assays:

Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data?

Methodological Answer:

- Sample Degradation Analysis:

- Monitor compound stability under physiological conditions (pH 7.4, 37°C) via HPLC-MS to detect hydrolysis of the enone or oxadiazole groups .

- Implement continuous cooling during in vivo experiments to mitigate thermal degradation .

- Metabolite Identification:

- Use LC-MS/MS to characterize phase I/II metabolites and assess their contributions to off-target effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- Pharmacophore Modeling:

- Map essential features (e.g., hydrogen bond acceptors on oxadiazole, hydrophobic regions on chlorophenyl) to screen for analogous targets .

Data Contradiction Analysis

Q. How should conflicting data on dihedral angles and bioactivity be reconciled?

Methodological Answer:

- Crystallographic vs. Solution-State Data:

- Compare solid-state (XRD) and solution (NOESY) dihedral angles to assess conformational flexibility .

- Correlate angle variability with activity differences across assay conditions (e.g., rigid vs. flexible binding pockets) .

- Statistical Validation:

- Apply multivariate analysis (e.g., PCA) to identify experimental outliers in bioactivity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.